molecular formula C18H20BrN3O4S2 B2428535 N'-(4-(azepan-1-ylsulfonyl)benzoyl)-5-bromothiophene-2-carbohydrazide CAS No. 391896-73-4

N'-(4-(azepan-1-ylsulfonyl)benzoyl)-5-bromothiophene-2-carbohydrazide

Cat. No.: B2428535
CAS No.: 391896-73-4
M. Wt: 486.4
InChI Key: CDCYUNOYWDCNHU-UHFFFAOYSA-N
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Description

N'-(4-(Azepan-1-ylsulfonyl)benzoyl)-5-bromothiophene-2-carbohydrazide is a sophisticated synthetic compound designed for advanced medicinal chemistry and drug discovery research. Its molecular architecture integrates a bromothiophene carbohydrazide core, a motif present in compounds studied for their crystallographic and supramolecular properties, such as the formation of inversion dimers via N-H···O hydrogen bonds . This structure is strategically fused with a 4-(azepan-1-ylsulfonyl)benzoyl group, a functional element characteristic of potent sulfonamide-based enzyme inhibitors. The incorporation of the sulfonamide moiety, particularly its common presentation as a benzenesulfonamide, is a well-established strategy in the design of high-affinity inhibitors for metalloenzymes like carbonic anhydrases . The seven-membered azepane ring attached to the sulfonyl group offers a unique steric and conformational profile, which researchers can exploit to fine-tune selectivity and pharmacokinetic properties against specific enzyme isoforms. The primary research value of this hybrid molecule lies in its potential as a key intermediate or lead compound for developing novel therapeutic agents. It is of significant interest for investigating new inhibitors for a range of physiologically and pathologically relevant enzymes. Researchers may explore its application against human carbonic anhydrase isoforms, which are validated drug targets for conditions such as glaucoma, edema, obesity, and cancer . Furthermore, its carbohydrazide linker presents opportunities for exploring chemical diversity through additional synthetic modification or for studying molecular recognition events in protein-ligand interactions. This reagent is intended for use in biochemical assay development, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex chemical entities for pharmacological evaluation.

Properties

IUPAC Name

N'-[4-(azepan-1-ylsulfonyl)benzoyl]-5-bromothiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O4S2/c19-16-10-9-15(27-16)18(24)21-20-17(23)13-5-7-14(8-6-13)28(25,26)22-11-3-1-2-4-12-22/h5-10H,1-4,11-12H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCYUNOYWDCNHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-(azepan-1-ylsulfonyl)benzoyl)-5-bromothiophene-2-carbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 5-bromothiophene-2-carboxylic acid with hydrazine hydrate to form 5-bromothiophene-2-carbohydrazide. This intermediate is then reacted with 4-(azepan-1-ylsulfonyl)benzoyl chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions. Scale-up processes would also consider factors such as cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Key Reaction Mechanisms

Condensation Reactions
Carbohydrazide formation typically involves the reaction of a carbonyl compound (e.g., ketone or aldehyde) with hydrazine derivatives. For thiophene-based systems, this may occur via nucleophilic attack on a carbonyl carbon, forming a hydrazone intermediate .

Sulfonylation
The azepan-1-ylsulfonyl group likely forms through sulfonation of a benzoyl intermediate. For example, benzoyl chloride reacting with azepan-1-amine in the presence of a base would yield the corresponding sulfonamide, followed by oxidation to the sulfonyl group .

Substitution Reactions
The bromine substituent on the thiophene ring may arise from electrophilic aromatic substitution, similar to bromothiophene synthesis .

Comparison of Structural Analogues

Feature N'-(4-(azepan-1-ylsulfonyl)benzoyl)-5-bromothiophene-2-carbohydrazide Analogous Compounds
Core Structure Thiophene ring with bromine and carbohydrazide substituentsBenzofuran (e.g., ), oxazol-5(4H)-ones (e.g., )
Functional Groups Azepan-1-ylsulfonyl, carbohydrazideChlorobenzoyl, diarylsulfone , phenylsulfonyl
Synthesis Pathways Sulfonation, condensation, couplingCyclo-condensation , amidation , bromination
Potential Applications Pharmacological (inflammation/cancer inhibition)Analgesic , enzyme inhibition

Potential Reaction Implications

Hydrolysis
The carbohydrazide group may undergo hydrolysis under acidic or basic conditions, releasing hydrazine derivatives. This could influence stability in biological systems.

Enzyme Interactions
The sulfonyl group and bromine substituent may modulate interactions with enzymes (e.g., cyclooxygenases or kinases), as observed in analogous compounds .

Reactivity of Thiophene
The electron-rich thiophene ring may participate in cross-coupling reactions (e.g., Suzuki or Heck), enabling further functionalization.

Limitations and Research Gaps

  • Direct Experimental Data : No search results explicitly describe this compound’s reactivity.

  • Mechanistic Studies : Detailed kinetic or thermodynamic analyses of its reactions are absent.

  • Toxicology/Pharmacokinetics : Acute toxicity or metabolic pathways remain uncharacterized.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N'-(4-(azepan-1-ylsulfonyl)benzoyl)-5-bromothiophene-2-carbohydrazide is C21H26N4O3SC_{21}H_{26}N_{4}O_{3}S, with a molecular weight of approximately 386.5 g/mol. The compound features a thiophene ring, which is known for its biological activity, and an azepane sulfonamide moiety that may enhance its pharmacological properties.

Antiviral Properties

Recent studies indicate that derivatives of compounds with similar structures exhibit antiviral activity against various viruses. For example, benzotriazole derivatives have shown efficacy against DNA and RNA viruses, suggesting that this compound may also possess antiviral properties due to its structural similarities with these active compounds .

Antimicrobial Activity

Compounds containing thiophene rings have been reported to exhibit antimicrobial properties. Studies have demonstrated that thiophene derivatives can act against Gram-positive and Gram-negative bacteria, indicating potential uses in developing new antimicrobial agents .

Anticancer Potential

The azepane and thiophene components may contribute to anticancer activities. Research has shown that certain azepane derivatives can induce apoptosis in cancer cells, leading to their potential use as chemotherapeutic agents .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions that include the formation of the azepane sulfonamide and subsequent coupling with the bromothiophene derivative. This synthetic pathway allows for modifications that can enhance biological activities or alter pharmacokinetic properties.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the thiophene or azepane rings can lead to significant changes in potency and selectivity against specific biological targets.

ModificationEffect on ActivityReference
Substitution on thiophene ringEnhanced antiviral activity
Variation in azepane chain lengthAltered antimicrobial potency
Functional group changesImproved anticancer efficacy

Antiviral Screening

In a study evaluating the antiviral potential of related compounds, several derivatives exhibited significant activity against Coxsackievirus B5 and Poliovirus, highlighting the importance of structural modifications in enhancing efficacy .

Antimicrobial Evaluation

Research focused on thiophene derivatives has shown promising results against common bacterial strains, supporting the hypothesis that this compound could be developed into a potent antimicrobial agent .

Mechanism of Action

The mechanism of action of N’-(4-(azepan-1-ylsulfonyl)benzoyl)-5-bromothiophene-2-carbohydrazide involves its interaction with specific molecular targets. The sulfonyl and carbohydrazide groups can form hydrogen bonds or electrostatic interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The bromothiophene moiety may also play a role in modulating the compound’s electronic properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
  • N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
  • N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide

Uniqueness

N’-(4-(azepan-1-ylsulfonyl)benzoyl)-5-bromothiophene-2-carbohydrazide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the azepane ring and bromothiophene moiety distinguishes it from other similar compounds, potentially leading to different reactivity and applications.

This detailed article provides a comprehensive overview of N’-(4-(azepan-1-ylsulfonyl)benzoyl)-5-bromothiophene-2-carbohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N'-(4-(azepan-1-ylsulfonyl)benzoyl)-5-bromothiophene-2-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₆BrN₃O₂S
  • Molecular Weight : 356.25 g/mol

This compound features a thiophene ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties. The azepan sulfonamide moiety may contribute to its pharmacological profile by enhancing solubility and bioavailability.

Antimicrobial Activity

Research indicates that compounds with thiophene and sulfonamide groups often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiophene can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the azepan group may further enhance this activity by modifying membrane permeability or interacting with bacterial enzymes.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been assessed through various in vitro and in vivo models. Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The mechanism likely involves the inhibition of prostaglandin synthesis, leading to reduced inflammation and pain.

Analgesic Activity

In preclinical studies, compounds derived from thiophene have demonstrated analgesic effects comparable to established analgesics. The evaluation of pain relief was typically conducted using models such as the hot plate test and the writhing test in rodents. These tests assess the compound's ability to reduce pain responses, suggesting a central or peripheral mechanism of action.

Case Study 1: Synthesis and Evaluation

A study published in a peer-reviewed journal synthesized several derivatives of thiophene-based compounds, including this compound. The researchers evaluated their biological activities using both in vitro assays against bacterial strains and in vivo models for analgesic effects. The results indicated promising antimicrobial activity with minimum inhibitory concentrations (MICs) below 50 µg/mL for several derivatives.

Case Study 2: Molecular Docking Studies

Molecular docking studies were performed to predict the binding affinity of this compound to COX enzymes. The docking simulations suggested strong interactions with the active site of COX-2, indicating potential as an anti-inflammatory agent. The binding energy values were significantly lower than those observed for traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting improved efficacy.

Data Table: Summary of Biological Activities

Activity TypeAssessed MethodologyResults
AntimicrobialMIC AssaysEffective against Gram-positive/negative bacteria (MIC < 50 µg/mL)
Anti-inflammatoryCOX Inhibition AssaysSignificant inhibition observed
AnalgesicHot Plate/Writhing TestsComparable efficacy to standard analgesics

Q & A

Q. What are the recommended synthetic routes for N'-(4-(azepan-1-ylsulfonyl)benzoyl)-5-bromothiophene-2-carbohydrazide?

The compound can be synthesized via multi-step condensation reactions. A typical approach involves:

  • Step 1: Sulfonylation of 4-aminobenzophenone derivatives using azepane-1-sulfonyl chloride to introduce the azepane-sulfonyl moiety.
  • Step 2: Bromination of the thiophene ring at the 5-position using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.
  • Step 3: Hydrazide formation via reaction with hydrazine hydrate, followed by condensation with activated carbonyl intermediates.
    Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC. This methodology aligns with analogous syntheses of sulfonyl-hydrazide derivatives described in the literature .

Q. Which analytical techniques are critical for characterizing this compound?

Comprehensive characterization requires:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the integration of aromatic protons, sulfonyl groups, and azepane ring protons.
  • High-Resolution Mass Spectrometry (HRMS): To verify molecular mass and fragmentation patterns, particularly for the bromothiophene and hydrazide moieties.
  • Elemental Analysis: To validate purity and stoichiometry.
  • Infrared (IR) Spectroscopy: Identification of functional groups like C=O (amide), S=O (sulfonyl), and N-H (hydrazide).
    For replication, full experimental details (solvent systems, NMR referencing, and HRMS parameters) should be documented as per standardized protocols .

Q. How should researchers assess the compound’s stability under experimental conditions?

Stability studies should include:

  • Thermal Stability: Thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Solvent Compatibility: Solubility tests in polar (DMSO, methanol) and non-polar solvents (chloroform) under inert atmospheres.
  • pH-Dependent Stability: Incubation in buffers (pH 3–10) followed by HPLC analysis to detect hydrolysis or degradation.
    Evidence from sulfonamide analogs suggests that steric shielding of the sulfonyl group by the azepane ring enhances stability in acidic conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

SAR strategies include:

  • Substituent Variation: Modifying the azepane ring (e.g., replacing with piperidine or morpholine) to alter lipophilicity and bioavailability.
  • Thiophene Ring Functionalization: Introducing electron-withdrawing groups (e.g., nitro) at the 3-position to enhance electrophilic reactivity.
  • Hydrazide Linker Optimization: Testing acylhydrazone vs. carbothioamide derivatives for improved target binding.
    Comparative bioassays using cytotoxicity (MTT) and enzyme inhibition (e.g., carbonic anhydrase) can identify pharmacophoric hotspots .

Q. What computational methods are suitable for predicting this compound’s interaction with biological targets?

  • Density Functional Theory (DFT): To calculate electronic properties (HOMO-LUMO gaps) and predict reactive sites.
  • Molecular Docking: Using software like AutoDock Vina to model interactions with enzymes (e.g., DNA gyrase) or receptors.
  • Molecular Dynamics (MD) Simulations: To assess binding stability over time in solvated systems.
    Studies on triazolo-thiadiazine derivatives demonstrate that sulfonyl groups enhance binding affinity to hydrophobic enzyme pockets .

Q. How can researchers resolve contradictions in reported bioactivity data for similar compounds?

Contradictions often arise from:

  • Assay Variability: Standardize protocols (e.g., IC₅₀ determination using identical cell lines and incubation times).
  • Structural Ambiguities: Confirm stereochemistry via X-ray crystallography or NOESY NMR.
  • Metabolic Interference: Perform hepatocyte microsomal stability tests to rule out off-target effects.
    For example, minor differences in sulfonyl group substitution (e.g., chlorine vs. bromine) can drastically alter cytotoxicity profiles, necessitating rigorous structural validation .

Methodological Notes

  • Experimental Reproducibility: Always report yields, solvent systems, and purification methods (e.g., recrystallization from ethanol/water).
  • Data Validation: Cross-reference NMR assignments with published spectra of analogous compounds .
  • Ethical Compliance: Adhere to institutional guidelines for biological testing and waste disposal, particularly for brominated intermediates .

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